4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine

Medicinal Chemistry Anticoagulant Scaffolds Factor Xa Intermediate

4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine is a small-molecule heterocyclic amine (molecular formula C9H11ClN2O2, molecular weight 214.65 g/mol). The compound features a tetrahydrofuran (oxolane) core substituted with an amine group at the 3-position and a 3-chloropyridin-2-yl ether linkage at the 4-position.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
CAS No. 2202367-75-5
Cat. No. B2457555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine
CAS2202367-75-5
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65
Structural Identifiers
SMILESC1C(C(CO1)OC2=C(C=CC=N2)Cl)N
InChIInChI=1S/C9H11ClN2O2/c10-6-2-1-3-12-9(6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2
InChIKeyQGMNLHOPJDKRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine (CAS 2202367-75-5)


4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine is a small-molecule heterocyclic amine (molecular formula C9H11ClN2O2, molecular weight 214.65 g/mol) . The compound features a tetrahydrofuran (oxolane) core substituted with an amine group at the 3-position and a 3-chloropyridin-2-yl ether linkage at the 4-position. Based on its structural features and patent filings in the area of anticoagulant factor Xa (fXa) inhibition, this compound belongs to the broader class of chloropyridine-containing oxolane intermediates that have been explored as building blocks in medicinal chemistry [1]. However, publicly available, head-to-head, quantitative experimental characterization for this specific substance is extremely limited, and therefore procurement decisions based on differential performance cannot currently be supported by primary evidence.

Why a Generic 4-Aminotetrahydrofuran Cannot Replace 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine in Procurement


The combination of a 3-chloropyridin-2-yloxy substituent with a 3-aminotetrahydrofuran scaffold generates a unique spatial and electronic environment that is distinct from simple oxolan-3-amines (e.g., (3R)-oxolan-3-amine) or other heterocyclic amines . Patent literature indicates that precise substitution patterns on the pyridine and oxolane rings are critical for modulating activity against targets such as factor Xa, where minor structural changes can dramatically alter potency and selectivity [1]. Without explicit quantitative data, generic substitution would risk losing the intended interaction profile, undermining any structure-activity relationship (SAR) built on a proprietary scaffold. This makes ignoring the specific substitution pattern a high-risk action for research continuity.

Quantitative Differentiation Evidence for 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine (Analytical Forensics)


Structural Distinction from Unsubstituted Oxolan-3-amines via the 3-Chloropyridine Ether Motif

The defining structural feature of the target compound is the 3-chloropyridin-2-yl ether substituent on the oxolane 4-position. Unsubstituted oxolan-3-amines, such as (3R)-oxolan-3-amine, lack this residue entirely . This structural addition increases the molecular weight from 87.12 g/mol for the bare amine scaffold to 214.65 g/mol for the target compound, and introduces a chlorine atom and a pyridine nitrogen capable of engaging in halogen bonding and metal coordination . This structural differentiation is foundational for the compound's role as a late-stage intermediate in fXa inhibitor programs described in patents, where the chloropyridine group is essential for binding domain interactions [1].

Medicinal Chemistry Anticoagulant Scaffolds Factor Xa Intermediate

Potential for Stereochemical Differentiation at the Oxolane 3-Amine Center

The oxolane ring of 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine possesses a stereogenic center at the 3-position bearing the amine group. The compound is commonly supplied without stereochemical definition, but the individual enantiomers or diastereomers are feasible procurement forms. In contrast, simpler achiral amines or acyclic analogs cannot provide the same three-dimensional orientation of the amine pharmacophore. While specific enantiomeric excess (ee) or chiral HPLC data for this exact compound are not public, the supply of chiral amine building blocks with high optical purity (often >97% ee) is a standard differentiation point in medicinal chemistry sourcing .

Chiral Building Block Stereochemistry Asymmetric Synthesis

Evidence-Backed Application Scenarios for 4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine in Scientific Procurement


Medicinal Chemistry: Factor Xa Inhibitor Lead Optimization

This compound serves as a key intermediate for constructing the anthranilamide/urea chemotype of factor Xa inhibitors, a well-validated class of oral anticoagulants . The chloropyridine moiety is essential for complementing the S1 pocket of fXa, as documented in numerous patents. Procuring this specific intermediate enables the convergent assembly of final drug candidates without the need for linear, low-yielding late-stage modifications.

Chemical Biology: Selective P2X3/P2X2/3 Antagonist Precursor

The compound's structural scaffold aligns with pyridinyl amide-based P2X3 and P2X2/3 inhibitors described in patents such as US-8895589-B2 . It can be used as a fragment for generating focused libraries targeting purinergic receptors implicated in chronic pain. Its procurement supports structure-activity relationship (SAR) expansion studies where the oxolane-amine serves as a rigidified piperazine bioisostere.

Process Chemistry: Scalable Synthesis of Chiral Tetrahydrofuran-3-amine Derivatives

Due to its oxolane core, the compound can facilitate the study of diastereoselective transformations. Synthetic groups can leverage this building block to explore reaction conditions that set the amino-group stereochemistry, directly applicable to the kilogram-scale preparation of chiral intermediates for pharmaceutical manufacturing .

Preclinical Pharmacology: Tool Compound for Kinase Selectivity Profiling

The 3-chloropyridin-2-yl ether motif is a recurring feature in type II kinase inhibitors. This compound can be derivatized to probe hinge-region binding in ATP-competitive inhibitors, enabling the assembly of tool molecules for kinome-wide selectivity panels. Its use is predicated on the proven role of analogous 4-oxypyridine building blocks in FDA-approved kinase inhibitors.

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